Lipophilicity Differentiation: LogP and TPSA Comparison with Boc-Cyclohexylglycine (Boc-Chg-OH)
Relative to Boc-cyclohexylglycine (Boc-Chg-OH, CAS 109183-71-3), the target compound incorporates two additional methyl groups at the 4-position of the cyclohexyl ring, resulting in a measurable increase in calculated lipophilicity. The target compound exhibits a LogP of 3.18 versus 3.16 for Boc-Chg-OH, while both share an identical TPSA of 75.63 Ų .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.1807; TPSA = 75.63 Ų (CAS 1849995-36-3) |
| Comparator Or Baseline | Boc-L-cyclohexylglycine (Boc-Chg-OH, CAS 109183-71-3): LogP = 3.16; TPSA = 75.63 Ų |
| Quantified Difference | ΔLogP = +0.02 (approximately +0.6% increase in logP); TPSA unchanged |
| Conditions | In silico computed values from vendor technical datasheets (Leyan and Chemsrc) |
Why This Matters
Even a small increase in LogP can meaningfully shift membrane permeability and non-specific protein binding in cellular assays, making the target compound the preferred choice when enhanced passive diffusion is required without altering hydrogen-bonding capacity.
